molecular formula C19H23ClN2O B14360342 N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea CAS No. 91849-81-9

N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea

Cat. No.: B14360342
CAS No.: 91849-81-9
M. Wt: 330.8 g/mol
InChI Key: RGWVWNZWQPYJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group and a phenylpentan group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea typically involves the reaction of 2-chlorobenzylamine with 3-phenylpentan-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-N’-methylurea
  • N-[(2-Chlorophenyl)methyl]-N’-ethylurea
  • N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpropyl)urea

Uniqueness

N-[(2-Chlorophenyl)methyl]-N’-(3-phenylpentan-3-yl)urea stands out due to its specific structural features, such as the combination of a chlorophenyl group and a phenylpentan group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

91849-81-9

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3-phenylpentan-3-yl)urea

InChI

InChI=1S/C19H23ClN2O/c1-3-19(4-2,16-11-6-5-7-12-16)22-18(23)21-14-15-10-8-9-13-17(15)20/h5-13H,3-4,14H2,1-2H3,(H2,21,22,23)

InChI Key

RGWVWNZWQPYJFF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.